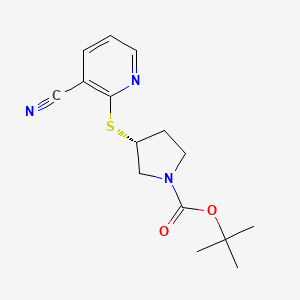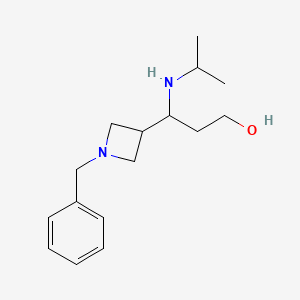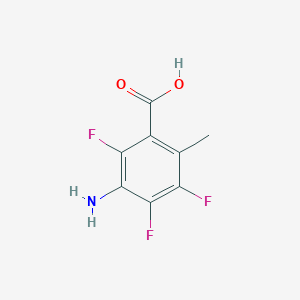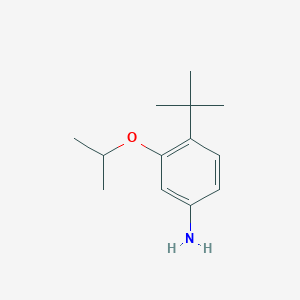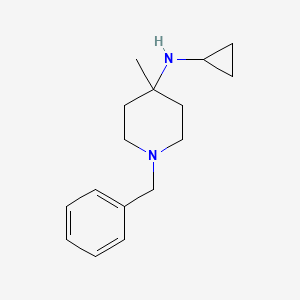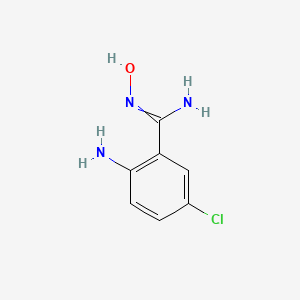
N-Methyl-2-oxopyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-oxo-pyrrolidine-1-carboxamide is a versatile organic compound belonging to the class of pyrrolidinones. It is a five-membered lactam with a nitrogen atom in the ring, making it a heterocyclic compound. This compound is known for its wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-2-oxo-pyrrolidine-1-carboxamide can be synthesized through several methods. One common method involves the ester-to-amide conversion, where gamma-butyrolactone is treated with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide . Additionally, the reaction of acrylonitrile with methylamine followed by hydrolysis is also used to produce this compound .
Industrial Production Methods
Industrial production of N-methyl-2-oxo-pyrrolidine-1-carboxamide typically involves large-scale synthesis using the ester-to-amide conversion method. This process is efficient and yields a high quantity of the compound. Approximately 200,000 to 250,000 tons of N-methyl-2-oxo-pyrrolidine-1-carboxamide are produced annually .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-oxo-pyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to oxidize N-methyl-2-oxo-pyrrolidine-1-carboxamide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-oxo-pyrrolidine-1-carboxylic acid, while reduction can produce N-methyl-2-hydroxy-pyrrolidine-1-carboxamide.
Scientific Research Applications
N-methyl-2-oxo-pyrrolidine-1-carboxamide has numerous scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-2-oxo-pyrrolidine-1-carboxamide involves its interaction with molecular targets and pathways within cells. The compound can form hydrogen bonds with various enzymes and proteins, influencing their activity and leading to specific biological effects . Its ability to modulate enzyme activity makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar structural features.
Pyrrolidinone: Another lactam with a similar ring structure but different functional groups.
N-methyl-2-pyrrolidone: A closely related compound with similar solvency properties.
Uniqueness
N-methyl-2-oxo-pyrrolidine-1-carboxamide stands out due to its unique combination of chemical properties, including its ability to undergo various reactions and its wide range of applications in different fields. Its versatility and effectiveness as a solvent and reagent make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
N-methyl-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-7-6(10)8-4-2-3-5(8)9/h2-4H2,1H3,(H,7,10) |
InChI Key |
STUAZZRHWCEAGY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





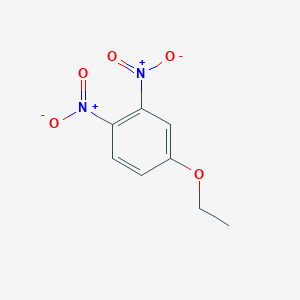
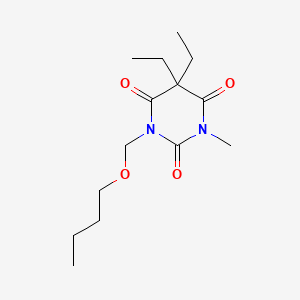
![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)

